molecular formula C18H34O3Si2 B175882 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol CAS No. 197014-35-0

2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol

Cat. No.: B175882
CAS No.: 197014-35-0
M. Wt: 354.6 g/mol
InChI Key: UJJGKOBSTIQFGH-UHFFFAOYSA-N
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Description

2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol is an organosilicon compound known for its unique structural properties and applications in various fields of chemistry and industry. This compound features two tert-butyl(dimethyl)silyl groups attached to a phenol ring, providing it with significant stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol typically involves the reaction of 2,6-dihydroxyphenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The tert-butyl(dimethyl)silyl groups are introduced to protect the hydroxyl groups on the phenol ring, enhancing the compound’s stability .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl(dimethyl)silyl chloride and imidazole remains consistent, with adjustments made to accommodate larger volumes and continuous production .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol exerts its effects involves the protection of hydroxyl groups on the phenol ring. The tert-butyl(dimethyl)silyl groups provide steric hindrance, preventing unwanted reactions at the hydroxyl sites. This protection is crucial in multi-step synthetic processes where selective reactivity is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol is unique due to its dual silyl protection on a single phenol ring, offering enhanced stability and selective reactivity compared to similar compounds. This dual protection is particularly advantageous in complex synthetic routes where multiple reactive sites need to be controlled .

Properties

IUPAC Name

2,6-bis[[tert-butyl(dimethyl)silyl]oxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3Si2/c1-17(2,3)22(7,8)20-14-12-11-13-15(16(14)19)21-23(9,10)18(4,5)6/h11-13,19H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJGKOBSTIQFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571372
Record name 2,6-Bis{[tert-butyl(dimethyl)silyl]oxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197014-35-0
Record name 2,6-Bis{[tert-butyl(dimethyl)silyl]oxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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